Biotin-PEG8-NHS ester

Protein labeling Immunoassay Surface functionalization

Shorter PEG linkers (e.g., PEG4) can increase antibody KD up to 108% at comparable biotin loading due to steric hindrance. Biotin-PEG8-NHS ester resolves this: • PEG8 spacer (3-4 nm) preserves antigen binding-conjugates maintain KD within 10% of unmodified antibody (356 pM vs 397 pM) • Achieves biotin:antibody ratios of ~6.5 without thermal stability loss • Monodisperse structure guarantees batch-to-batch reproducibility for quantitative assays Supplied ≥98% pure; stored at -20°C; shipped under cold chain. For R&D use only.

Molecular Formula C33H56N4O14S
Molecular Weight 764.9 g/mol
Cat. No. B8263642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG8-NHS ester
Molecular FormulaC33H56N4O14S
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)
InChIKeyYCGZDGOCJORRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG8-NHS Ester: Technical Overview


Biotin-PEG8-NHS ester (CAS: 2143968-03-8) is a monodisperse, amine-reactive biotinylation reagent belonging to the class of discrete-length polyethylene glycol (PEG) linkers. Its molecular structure comprises a biotin moiety for high-affinity streptavidin/avidin binding, an eight-unit PEG (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester terminal group . The compound has a molecular weight of 764.88 Da (C33H56N4O14S), with vendor-reported purity typically ≥95% to ≥98% . The hydrophilic PEG8 spacer confers aqueous solubility to the conjugated biomolecule, while the NHS ester enables efficient covalent amide bond formation with primary amines (lysine residues or N-termini) under mild conditions (pH 7-9) . As a monodisperse compound with a precisely defined PEG length, it provides batch-to-batch reproducibility essential for quantitative analytical applications.

Why Biotin-PEG8-NHS Ester Cannot Be Substituted


Biotin-PEGn-NHS esters with different PEG repeat units (e.g., PEG4, PEG8, PEG12) are not functionally interchangeable despite sharing the same terminal reactive groups and biotin recognition element. The PEG spacer length directly governs three critical experimental parameters: the aqueous solubility of the conjugated product, the spatial accessibility of the biotin moiety to streptavidin binding pockets, and the degree of steric shielding from proteolytic degradation or immune recognition . Shorter linkers (e.g., PEG4) may provide insufficient spatial separation, causing steric hindrance that reduces biotin-streptavidin binding efficiency or interferes with protein function when labeling dense surface sites . Conversely, longer linkers (e.g., PEG12, PEG24) increase hydrodynamic radius, which may alter chromatographic retention times, reduce labeling stoichiometry in sterically constrained environments, and affect conjugate pharmacokinetics in vivo [1]. Selection of PEG8 represents a deliberate optimization between these competing constraints for applications requiring moderate separation distance without excessive bulk.

Biotin-PEG8-NHS Ester: Head-to-Head Evidence


PEG8 Spacer Length and Biotin Accessibility

Biotin-PEG8-NHS ester provides a PEG spacer extension of approximately 3-4 nm (30-40 Å) between the biotin moiety and the conjugated target molecule [1]. In comparison, the PEG4 analog offers approximately 2 nm (20 Å) of extension . This difference of 1-2 nm in linear spacer length translates to reduced steric hindrance when the biotinylated molecule must access deep streptavidin binding pockets or when labeling dense surface arrays.

Protein labeling Immunoassay Surface functionalization

Antigen Binding Affinity: PEG8 vs PEG4 Linker

In a comparative study of biotin-labeled antibody-drug conjugates (ADCs) prepared with different PEG linker lengths, PEG8-linked conjugates (H10TPEG8) maintained high antigen binding affinity with a KD of 356 ± 1.1 pM, which was superior to both PEG4 conjugates at low (H10NPEG4L: KD = 546 ± 80.4 pM) and high biotin loading (H10NPEG4H: KD = 825 ± 172.0 pM) [1]. Notably, the PEG4 conjugates showed progressive affinity loss correlating with increased biotin-to-antibody ratio (6.4 to 14.2), whereas the PEG8 conjugate achieved a biotin:antibody ratio of 6.5 ± 0.4 while maintaining binding comparable to the unmodified antibody control (KD = 397 ± 32.5 pM).

Antibody-drug conjugates ADC linker Biotin labeling

NHS Ester Hydrolysis and Aqueous Reaction Time

NHS ester reagents in aqueous buffer undergo competing hydrolysis that reduces labeling efficiency over time. For PEG-NHS ester biotinylation reagents, the hydrolysis half-life in aqueous conditions is approximately several hours at physiological pH, necessitating fresh preparation or low-temperature storage [1]. As a reference point, structurally related PEG butyric acid NHS esters exhibit hydrolysis half-lives of over 20 minutes at pH 8 . The NHS ester moiety is identical across all Biotin-PEGn-NHS analogs, meaning this hydrolysis constraint applies universally to PEG4, PEG8, and PEG12 variants alike—PEG length does not confer differential NHS ester stability.

Conjugation efficiency Reaction optimization Stability

PEG8 Molecular Weight and Chromatographic Behavior

The discrete molecular weight of Biotin-PEG8-NHS ester is 764.88 Da (C33H56N4O14S) with vendor purity specifications of ≥95-98% . In comparison, the PEG4 analog has MW = 588.67 Da (difference of 176.21 Da) , and the PEG12 analog has MW = 941.09 Da (difference of 176.21 Da) . This 176 Da increment per four PEG units translates to measurable differences in conjugate hydrodynamic radius and SEC elution volume, which must be accounted for when designing purification protocols for biotinylated proteins.

Purification Conjugate characterization Size exclusion chromatography

PEG8: Balancing Surface Density and Linker Flexibility

For surface functionalization applications such as microarray chips or biosensor coatings, PEG spacer length directly trades off between achievable surface density and biotin accessibility. Shorter PEG4 chains permit higher surface packing density, which can enhance signal response in dense monolayer formats . Longer PEG12-24 chains provide greater flexibility and reduced steric hindrance for binding, but at the cost of lower achievable surface density due to increased molecular footprint . PEG8 represents the intermediate length (8 units, 3-4 nm extension) that balances these competing requirements for applications where both moderate density and reliable biotin accessibility are needed.

Surface functionalization Microarray Biosensor

Biotin-PEG8-NHS Ester: Validated Applications


Antibody Labeling for Immunoassays

Based on direct head-to-head evidence showing PEG8 conjugates maintain antigen binding KD within 10% of unmodified antibody (356 pM vs 397 pM) while achieving biotin:antibody ratios of ~6.5, Biotin-PEG8-NHS ester is specifically validated for antibody biotinylation in applications where preservation of binding function is paramount [1]. This includes ELISA detection antibodies, flow cytometry reagents, and immunohistochemistry probes where steric interference from shorter PEG4 linkers has been demonstrated to cause up to 108% KD increase at comparable biotin loading [1].

Protein Biotinylation with Spatial Separation

With a PEG8 spacer providing 3-4 nm (30-40 Å) of linear extension between the biotin moiety and conjugated biomolecule, this reagent is indicated for labeling proteins where the target lysine residues are located in sterically constrained regions or where the biotin-streptavidin interaction must occur without interference from the labeled protein bulk [2]. This spacer length is sufficient to project biotin beyond the protein hydration shell for most globular proteins under ~100 kDa while avoiding excessive linker length that could promote non-specific interactions or entropic penalty in binding [2].

Surface Functionalization for Biosensors and Microarrays

For surface plasmon resonance (SPR) chips, microarray slides, and nanoparticle functionalization, Biotin-PEG8-NHS ester provides an intermediate PEG chain length that balances the competing requirements of capture probe surface density (favoring shorter chains) and biotin accessibility to streptavidin (favoring longer chains) . This makes PEG8 suitable for general-purpose surface biotinylation where the specific optimization of density versus accessibility has not been empirically determined for the particular application .

ADC Model Systems with Biotin as Surrogate Payload

In ADC development where biotin serves as a model cargo to evaluate linker performance and conjugation chemistry, Biotin-PEG8-NHS ester is validated as a linker that enables moderate biotin loading (6-7 biotins per antibody) without significant perturbation of antigen binding or thermal stability [1]. This contrasts with PEG4 linkers which at comparable loading show measurable affinity loss [1]. The discrete PEG8 length provides a defined, reproducible linker for ADC characterization studies [1].

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